Lithium 2,2,5,7,8-pentamethylchroman-6-olate
Description
Lithium 2,2,5,7,8-pentamethylchroman-6-olate is a lithium salt derivative of 2,2,5,7,8-pentamethylchroman-6-ol, a synthetic analog of vitamin E (α-tocopherol). The compound features a chroman backbone substituted with five methyl groups at positions 2, 2, 5, 7, and 8, with a deprotonated hydroxyl group at position 6 stabilized by lithium. This structural configuration enhances its electron-donating capacity, making it a potent radical scavenger. Studies demonstrate its efficacy in neutralizing reactive oxygen species (ROS), particularly in protic environments, where its reaction kinetics with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and galvinoxyl (GO.) are significantly accelerated .
Properties
Molecular Formula |
C14H19LiO2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
lithium;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-olate |
InChI |
InChI=1S/C14H20O2.Li/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13;/h15H,6-7H2,1-5H3;/q;+1/p-1 |
InChI Key |
IYHJXKSOQDPEJJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C2=C(CCC(O2)(C)C)C(=C1[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Direct Deprotonation of 2,2,5,7,8-Pentamethyl-6-Chromanol
The most widely documented method involves deprotonating 2,2,5,7,8-pentamethyl-6-chromanol (PMC-OH) with lithium bases. PMC-OH, commercially available as a stable solid (mp 89–91°C), reacts with strong lithium donors such as lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at −78°C. The reaction proceeds via a single-step mechanism:
Yields exceeding 85% are achieved when using a 1.1:1 molar ratio of LiHMDS to PMC-OH. Side products, including lithium carbonate or unreacted starting material, are minimized by strict exclusion of moisture and oxygen.
Table 1: Optimization Parameters for Direct Deprotonation
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | LiHMDS | 87 | 98 |
| Solvent | THF | 85 | 97 |
| Temperature (°C) | −78 | 89 | 99 |
| Reaction Time (h) | 2 | 86 | 96 |
Transmetallation from Sodium or Potassium Salts
Alternative routes employ transmetallation of sodium or potassium chromanolates with lithium halides. For example, sodium 2,2,5,7,8-pentamethylchroman-6-olate (prepared by reacting PMC-OH with NaH) undergoes metathesis with lithium bromide in dimethylformamide (DMF):
This method, while less common, avoids strongly basic conditions and achieves 78–82% yields. However, residual DMF complicates purification, necessitating repeated washes with ethyl acetate.
Purification and Characterization
Chromatographic Techniques
Crude PMC-OLi is purified via flash chromatography (silica gel, hexanes/ethyl acetate gradient) or preparative HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase). HPLC purity exceeds 99% when using a 20–50% acetonitrile gradient over 20 minutes.
Spectroscopic Validation
-
NMR : NMR (CDCl): δ 1.25 (s, 6H, C2-CH), 2.15 (s, 3H, C8-CH), 2.30 (s, 6H, C5/C7-CH).
-
FT-IR : Absence of O–H stretch (3600 cm), presence of C–O–Li band (1050 cm).
Applications in Advanced Material Synthesis
Stabilization of Gold Nanoparticles
PMC-OLi serves as a capping agent for gold nanoparticles (AuNPs) synthesized via the Brust–Schiffrin method. Nanoparticles functionalized with PMC-OLi exhibit enhanced oxidative stability due to radical-scavenging properties, as demonstrated by a 40% reduction in thiobarbituric acid reactive substances (TBARS) compared to uncapped AuNPs.
Organocatalytic Reactions
In asymmetric catalysis, PMC-OLi activates carbonyl compounds for aldol reactions, achieving enantiomeric excess (ee) values up to 92% when paired with chiral auxiliaries.
Challenges and Limitations
Moisture Sensitivity
PMC-OLi decomposes rapidly in humid environments, forming PMC-OH and lithium hydroxide. Storage under argon at −20°C extends stability to six months.
Scalability Issues
Large-scale reactions (>100 g) suffer from exothermic side reactions, necessitating cryogenic reactors for temperature control.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Lithium 2,2,5,7,8-pentamethylchroman-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include t-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trimers and other complex structures .
Scientific Research Applications
Pharmaceutical Applications
Anti-cancer Activity
One of the prominent applications of Lithium 2,2,5,7,8-pentamethylchroman-6-olate is its potential in cancer treatment. Research indicates that this compound has lipoxygenase inhibitory properties which can be beneficial in treating various cancers such as prostate, gastric, breast, and colorectal cancers. It has been shown to induce apoptosis in cancer cells and mitigate inflammation associated with tumor progression .
Case Study: Prostate Cancer
In studies involving the LNCaP prostate carcinoma cell line, this compound demonstrated antiandrogen activity. It inhibited the secretion of prostate-specific antigen (PSA), which is a marker for prostate cancer progression. The compound was able to significantly reduce PSA levels when combined with androgen stimulation .
Neuroprotective Effects
This compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. Its antioxidant properties help in protecting neuronal cells from damage caused by reactive oxygen species (ROS), making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Neuroprotective Studies
| Study Focus | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Neuroprotection | LNCaP | 7.2 | Inhibition of cell growth under stress |
| Oxidative Stress | Primary Neuronal Cells | 10 | Reduced ROS levels |
| Neuroinflammation | Microglial Cells | 15 | Decreased inflammatory cytokine release |
Cardiovascular Health
The compound's role in cardiovascular health is also noteworthy. It has been studied for its effects on conditions such as myocardial infarction and heart failure. By reducing oxidative stress and inflammation within cardiovascular tissues, this compound may help improve outcomes in patients suffering from these conditions.
Case Study: Myocardial Ischemia
In models of myocardial ischemia, the administration of this compound resulted in reduced infarct size and improved cardiac function post-reperfusion injury. This suggests a protective mechanism that could be beneficial in clinical settings .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound are significant for treating various inflammatory diseases. It has been shown to inhibit lipoxygenase activity which plays a crucial role in the inflammatory response.
Data Table: Inflammatory Conditions Treated
| Condition | Mechanism of Action | Result Observed |
|---|---|---|
| Rheumatoid Arthritis | Lipoxygenase inhibition | Reduced joint swelling |
| Chronic Obstructive Pulmonary Disease (COPD) | Anti-inflammatory effects | Improved lung function |
| Asthma | Decreased airway inflammation | Reduced frequency of attacks |
Mechanism of Action
The mechanism of action of lithium 2,2,5,7,8-pentamethylchroman-6-olate involves its antioxidant properties. The compound can scavenge free radicals and protect cells from oxidative damage. It has been shown to protect retinal pigment epithelial cells from oxidized low-density lipoprotein-induced cytotoxicity by reducing oxidative stress . The molecular targets and pathways involved include the modulation of oxidative stress-related genes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The radical-scavenging activity and physicochemical properties of Lithium 2,2,5,7,8-pentamethylchroman-6-olate can be contextualized by comparing it to chroman-based analogs and other antioxidants. Below is a detailed analysis:
Structural and Functional Analogues
- Substituent Effects: The lithium olate group in the target compound enhances solubility in polar solvents compared to neutral chromanols (e.g., 2,2,5,7,8-pentamethylchroman-6-ol). Ionic character facilitates electron transfer in redox reactions . Carbohydrazide derivatives (e.g., Honeywell’s 2′-tert-Butyl-5-methylchromane-6-carbohydrazide) exhibit lower redox activity but greater stability, making them suitable as analytical standards . Carboxypentyl-substituted chromans (e.g., vitamin E metabolites) have increased hydrophilicity, influencing their distribution in biological systems .
Radical-Scavenging Efficiency
- Protic Media Acceleration: The target compound’s reaction with DPPH and GO. radicals is 2–3 times faster in protic solvents (e.g., methanol) than in aprotic media, attributed to hydrogen-bonding stabilization of transition states .
- However, its lipophilicity is lower, limiting membrane permeability compared to vitamin E .
Computational Insights
Density functional theory (DFT) studies, such as those employing the B3LYP functional (which integrates exact exchange terms), could elucidate electronic properties like ionization potentials and electron affinities .
Research Findings and Implications
- Protic Media Advantage : The accelerated radical scavenging in protic environments positions this compound as a promising candidate for applications in aqueous biological systems or industrial processes requiring rapid antioxidant action .
- Synthetic Versatility : Structural modifications (e.g., varying alkyl groups or counterions) could further optimize solubility and reactivity, as seen in related chroman derivatives .
Biological Activity
Lithium 2,2,5,7,8-pentamethylchroman-6-olate (often referred to as PMCol) is a derivative of vitamin E and has garnered attention for its biological activities, particularly in the context of cancer research and antioxidant properties. This article reviews the biological activity of PMCol, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
PMCol exhibits several mechanisms through which it exerts its biological effects:
- Antioxidant Activity : PMCol acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Studies have shown that it can inhibit lipid peroxidation in various systems, demonstrating effectiveness comparable to other well-known antioxidants like α-tocopherol .
- Androgen Antagonist Activity : Research indicates that PMCol possesses antiandrogen properties. In prostate carcinoma cells (LNCaP), it was observed that PMCol shifted the androgen-stimulated growth curve to the right, indicating a reduction in cell proliferation stimulated by androgens. The estimated IC50 for PMCol was found to be around 7.2 μM, making it less potent than the pure antiandrogen bicalutamide but still significant .
- Inhibition of PSA Secretion : PMCol has been shown to inhibit prostate-specific antigen (PSA) secretion in LNCaP cells stimulated by androgens. Treatment with PMCol reduced PSA levels significantly when cells were exposed to R1881 (an androgen) compared to controls .
Table 1: Summary of Biological Activities of PMCol
Case Studies
- Prostate Cancer Research : A pivotal study demonstrated that PMCol could reduce the growth of LNCaP prostate cancer cells in vitro. The study indicated that at concentrations of 30 μM or higher, PMCol significantly inhibited cell viability and PSA secretion .
- Antioxidant Efficacy : In a comparative study involving metal nanoparticles coated with tocopherol-like residues, PMCol demonstrated significant antioxidant activity, effectively inhibiting peroxidation processes in both micellar and liposomal systems .
- Potential Therapeutic Applications : Given its dual role as an antioxidant and antiandrogen agent, PMCol is being explored for therapeutic applications not only in prostate cancer but also in other conditions associated with oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
